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Abstract
This technical guide provides a comprehensive overview of 2'-Methoxypropiophenone, a key

chemical intermediate in the synthesis of various organic compounds. This document

elucidates the compound's chemical structure, physicochemical properties, and spectroscopic

profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion

of the potential biological activities and relevant signaling pathways associated with related

methoxy-substituted aromatic ketones. This guide is intended for researchers, scientists, and

professionals in the fields of chemical synthesis and drug development.

Introduction and Nomenclature
The chemical name "3-(2-Methoxyphenyl)propiophenone" as specified in the topic is

structurally ambiguous. A systematic interpretation is challenging. However, based on common

chemical nomenclature, the most plausible and well-documented compound related to this

name is 1-(2-methoxyphenyl)propan-1-one, commonly known as 2'-Methoxypropiophenone.

This document will focus on this specific isomer.

2'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone core (a

propan-1-one group attached to a benzene ring) with a methoxy group (-OCH₃) at the ortho (2')

position of the phenyl ring. This substitution pattern significantly influences its chemical

reactivity and physical properties. It serves as a valuable building block in organic synthesis,

particularly for creating more complex molecules with potential pharmaceutical applications.
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Chemical Structure and Properties
The chemical identity and key physicochemical properties of 2'-Methoxypropiophenone are

summarized in the tables below.

Table 1: Physicochemical Properties of 2'-
Methoxypropiophenone

Property Value Reference(s)

IUPAC Name
1-(2-methoxyphenyl)propan-1-

one
[1]

Synonyms
2'-Methoxypropiophenone,

Propionylanisole
[1]

CAS Number 5561-92-2 [1]

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [1]

Appearance
White crystal or pale purple to

light pink liquid
[2][3]

Melting Point 27-29 °C [2]

Boiling Point 273-275 °C [2]

Density 0.937 g/mL at 25°C [2]

Refractive Index (n²⁰/D) 1.5465 [2]

Solubility
Slightly soluble in Chloroform

and Ethyl Acetate
[2]

Table 2: Spectroscopic Data for 2'-
Methoxypropiophenone
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Spectroscopy
Characteristic Peaks /
Values

Reference(s)

¹H NMR

Predicted: δ 7.5-7.7 (m, 2H, Ar-

H), 6.9-7.1 (m, 2H, Ar-H), 3.85

(s, 3H, -OCH₃), 2.95 (q, 2H, -

CH₂-), 1.15 (t, 3H, -CH₃)

N/A

¹³C NMR

Predicted: δ 202 (C=O), 157

(Ar-C-O), 133 (Ar-CH), 130

(Ar-CH), 128 (Ar-C), 121 (Ar-

CH), 112 (Ar-CH), 55 (-OCH₃),

36 (-CH₂-), 8 (-CH₃)

N/A

IR Spectroscopy

Characteristic Absorptions:

~3050 cm⁻¹ (Ar C-H), ~2970

cm⁻¹ (Alkyl C-H), ~1680 cm⁻¹

(C=O stretch), ~1600, 1480

cm⁻¹ (Ar C=C), ~1240 cm⁻¹

(C-O stretch)

N/A

Mass Spectrometry (EI)
Major Fragments (m/z): 135

(M-C₂H₅)⁺, 92, 77
[1]

Synthesis of 2'-Methoxypropiophenone
2'-Methoxypropiophenone can be synthesized through several established organic chemistry

reactions. The most common methods include the Friedel-Crafts acylation of anisole and the

reaction of an organometallic reagent with a benzonitrile derivative.
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Caption: General workflow for the Grignard synthesis of 2'-Methoxypropiophenone.
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Experimental Protocols
Method: Grignard Reaction with 2-Methoxybenzonitrile

This protocol is adapted from a procedure for the synthesis of the meta-isomer (3'-

Methoxypropiophenone) and is presented as a representative method.[4]

Materials:

2-Methoxybenzonitrile

Ethylmagnesium bromide (e.g., 3 M solution in diethyl ether or THF)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

Ethyl acetate

Magnesium sulfate (MgSO₄)

Standard reaction glassware, including a round-bottom flask, dropping funnel, and

condenser, all flame-dried under an inert atmosphere (Nitrogen or Argon).

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxybenzonitrile

(1 equivalent) and anhydrous THF.

Cool the mixture in an ice bath.

Add ethylmagnesium bromide solution (1.5 to 2 equivalents) dropwise via a dropping

funnel, maintaining the temperature at 0-5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.

Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition

of saturated aqueous NH₄Cl solution.
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Stir the resulting mixture for 30-60 minutes at room temperature.

Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl

acetate (3x volumes).

Combine the organic layers and wash with brine.

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and

concentrate the solvent in vacuo.

The crude product can be purified by vacuum distillation or column chromatography on

silica gel to yield pure 1-(2-methoxyphenyl)propan-1-one.

Biological Activity and Signaling Pathways
While specific biological data for 2'-Methoxypropiophenone is limited in publicly accessible

literature, the broader class of methoxy-substituted chalcones, propenones, and

propiophenones has been investigated for various pharmacological activities. These

compounds are recognized as privileged scaffolds in medicinal chemistry.

Derivatives of methoxy-substituted propenones have demonstrated significant anti-

inflammatory properties.[5] One key mechanism for this activity is the inhibition of critical

inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The

NF-κB family of transcription factors are master regulators of inflammatory responses,

controlling the expression of genes involved in producing pro-inflammatory cytokines,

chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Table 3: Biological Activity of Related Methoxy-
Substituted Aromatic Compounds
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Compound Class Activity Profile
Potential
Applications

Reference(s)

Methoxy-propenones

Anti-inflammatory

(inhibition of Src, Syk,

NF-κB)

Inflammatory

disorders,

autoimmune diseases

[5]

Resveratrol Methoxy

Derivatives

Anti-platelet, Anti-

cancer (prostate,

colon)

Cardiovascular

disease, Oncology

Benzimidazole

Methoxy Derivatives

Antibacterial (vs. E.

faecalis),

Antiproliferative,

Antioxidant

Infectious diseases,

Oncology

NF-κB Signaling Pathway
The diagram below illustrates a simplified representation of the canonical NF-κB signaling

pathway, a potential target for anti-inflammatory drug candidates based on the propiophenone

scaffold.
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Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.
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Conclusion
2'-Methoxypropiophenone is a well-defined chemical compound with established physical

properties and synthesis routes. While direct biological studies on this specific molecule are not

widely reported, its structural similarity to a range of biologically active methoxy-substituted

aromatics, including known anti-inflammatory agents, suggests its potential as a valuable

intermediate in drug discovery and development. Further investigation into the biological

activities of 2'-Methoxypropiophenone and its derivatives is warranted to explore its therapeutic

potential. This guide serves as a foundational resource for researchers interested in the

synthesis and application of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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